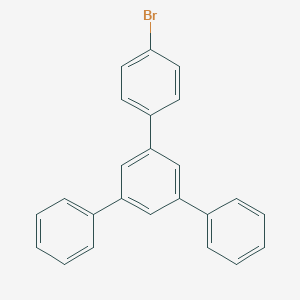

4-Bromo-5'-phenyl-1,1':3',1''-terphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-3,5-diphenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17Br/c25-24-13-11-20(12-14-24)23-16-21(18-7-3-1-4-8-18)15-22(17-23)19-9-5-2-6-10-19/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAJAYFLPBYCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401281172 | |

| Record name | 4-Bromo-5′-phenyl-1,1′:3′,1′′-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116941-52-7 | |

| Record name | 4-Bromo-5′-phenyl-1,1′:3′,1′′-terphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116941-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5′-phenyl-1,1′:3′,1′′-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl, a valuable building block in organic electronics and medicinal chemistry. The primary focus is on the widely employed Suzuki-Miyaura cross-coupling reaction, for which a detailed experimental protocol is provided. This document also explores alternative synthetic strategies, offering a comparative analysis of methodologies. All quantitative data is summarized in structured tables, and a logical workflow of the primary synthesis is visualized using a Graphviz diagram to facilitate a deeper understanding of the process.

Introduction

This compound, also known as 5'-(4-Bromophenyl)-m-terphenyl, is a polycyclic aromatic hydrocarbon. Its rigid, planar structure and the presence of a reactive bromine handle make it an important intermediate for the synthesis of more complex organic materials. These materials find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as scaffolds in the development of novel pharmaceutical agents. The terphenyl core provides thermal and chemical stability, while the bromine atom allows for further functionalization through various cross-coupling reactions.

Comparative Analysis of Synthetic Routes

The construction of the terphenyl framework can be achieved through several synthetic strategies. The most common and efficient method for synthesizing unsymmetrical terphenyls like this compound is the Suzuki-Miyaura cross-coupling reaction. Alternative methods, such as Grignard reagent-based couplings, offer different approaches but may have limitations in terms of functional group tolerance and reaction conditions.

| Synthetic Route | Advantages | Disadvantages | Typical Yield |

| Suzuki-Miyaura Coupling | High functional group tolerance, mild reaction conditions, commercially available starting materials. | Requires a pre-synthesized boronic acid or ester; potential for catalyst contamination in the product. | Good to Excellent (70-95%) |

| Grignard Reagent Coupling | Strong nucleophiles leading to potentially high reactivity. | Sensitive to moisture and protic functional groups; may require harsh reaction conditions. | Moderate to Good (50-80%) |

Experimental Protocols

Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or boronic ester) and an organohalide. For the synthesis of this compound, a common approach involves the coupling of a dibrominated benzene derivative with a phenylboronic acid, followed by a second coupling with another phenylboronic acid derivative. A more direct approach involves the coupling of 3,5-diphenylboronic acid with 1,4-dibromobenzene.

A common method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with trialkyl borate followed by hydrolysis.

-

Reaction:

-

Formation of Grignard Reagent: 3,5-Dibromobiphenyl is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent.

-

Borylation: The Grignard reagent is then reacted with trimethyl borate at low temperature.

-

Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to yield 3,5-diphenylboronic acid.

-

This protocol details the synthesis of this compound from 3,5-diphenylboronic acid and 1,4-dibromobenzene.

-

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3,5-Diphenylboronic acid | 244.08 | 2.44 g | 0.01 |

| 1,4-Dibromobenzene | 235.91 | 2.36 g | 0.01 |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.23 g | 0.0002 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 0.02 |

| Toluene | - | 50 mL | - |

| Ethanol | - | 10 mL | - |

| Water | - | 10 mL | - |

-

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,5-diphenylboronic acid (2.44 g, 0.01 mol), 1,4-dibromobenzene (2.36 g, 0.01 mol), tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.0002 mol), and potassium carbonate (2.76 g, 0.02 mol).

-

Add toluene (50 mL), ethanol (10 mL), and water (10 mL) to the flask.

-

De-gas the mixture by bubbling nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Add 50 mL of water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel.

-

A solvent system of hexane and ethyl acetate (e.g., 9:1 v/v) is typically used as the eluent.

-

The fractions containing the desired product are collected and the solvent is evaporated to yield this compound as a white to off-white solid.

-

-

Yield and Characterization:

-

Yield: A typical yield for this reaction is in the range of 70-80%.

-

Melting Point: 148-152 °C.[1]

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.75-7.65 (m, 6H), 7.55-7.45 (m, 7H), 7.40-7.30 (m, 4H).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 142.5, 141.8, 141.2, 140.5, 131.9, 129.0, 128.8, 128.2, 128.0, 127.5, 125.8, 121.8.

-

Visualization of the Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction.

Overall Synthetic Scheme

Caption: Suzuki-Miyaura coupling for the synthesis of the target terphenyl.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and purification.

Conclusion

This technical guide has detailed a reliable and high-yielding protocol for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. The provided experimental procedure, along with the characterization data, serves as a valuable resource for researchers in the fields of materials science and drug discovery. The visualization of the synthetic workflow further aids in the practical implementation of this methodology. While alternative routes exist, the Suzuki-Miyaura coupling remains the most robust and versatile method for accessing this important molecular scaffold.

References

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this compound. This document summarizes key chemical data, outlines a detailed experimental protocol for its synthesis, and provides a visual representation of the synthetic pathway.

Core Chemical Properties

This compound is a substituted aromatic hydrocarbon belonging to the m-terphenyl class of compounds. Its structure, characterized by a central phenyl ring substituted with a bromophenyl group and two other phenyl groups, makes it a subject of interest in materials science and as a building block in organic synthesis.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₁₇Br | [1][2] |

| Molecular Weight | 385.30 g/mol | [1][2] |

| CAS Number | 116941-52-7 | [1][2] |

| Appearance | White to almost white powder or crystals | [3][4] |

| Melting Point | 148.0 to 152.0 °C | [3] |

| Purity | >98.0% (by GC) | [3][4] |

| UV Maximum Absorption (λmax) | 255 nm (in CH₃CN) | |

| InChI Key | SIAJAYFLPBYCOF-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |

Experimental Protocols

The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.

Representative Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for Suzuki-Miyaura cross-coupling reactions of similar substrates.

Materials:

-

1,3-Dibromo-5-phenylbenzene

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-dibromo-5-phenylbenzene (1.0 equivalent), phenylboronic acid (1.1 equivalents), and potassium carbonate (2.0 equivalents).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the flask.

-

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with a brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Visualizations

Synthetic Workflow for this compound

The following diagram illustrates the synthetic pathway for this compound via a Suzuki-Miyaura cross-coupling reaction.

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing specific biological activities or signaling pathway interactions for this compound. However, the broader class of terphenyl compounds has been reported to exhibit a range of biological effects, including cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory activities. Further research is required to determine if this compound possesses any of these or other biological properties.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

To provide further insight into the synthesis of the title compound, the following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Guide: Spectroscopic and Synthetic Overview of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a representative synthetic protocol for 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl. This compound, with the CAS Number 116941-52-7, serves as a valuable building block in organic and materials science.[1][2][3]

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[4] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₇Br | [1][2] |

| Molecular Weight | 385.30 g/mol | [1][2] |

| CAS Number | 116941-52-7 | [1][2] |

| Melting Point | 148.0 - 152.0 °C | [4] |

| Appearance | White to Almost white powder/crystal | [4] |

Spectroscopic Data

UV-Vis Spectroscopy

| Wavelength (λmax) | Solvent |

| 255 nm | CH₃CN |

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would show a complex pattern of aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.70 - 7.80 | m | 2H | Protons on the central phenyl ring |

| ~ 7.60 - 7.70 | m | 4H | Protons on the two unsubstituted phenyl rings |

| ~ 7.50 - 7.60 | d | 2H | Protons ortho to the bromine atom |

| ~ 7.35 - 7.50 | m | 9H | Remaining aromatic protons |

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ would display a number of signals corresponding to the aromatic carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 143 | Quaternary carbons linking the phenyl rings |

| ~ 132 | Carbon-bromine bond |

| ~ 127 - 130 | Aromatic CH carbons |

| ~ 122 | Carbon ortho to the bromine atom |

Predicted Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern would likely involve the loss of the bromine atom and phenyl groups.[5]

| m/z | Ion | Notes |

| 384/386 | [M]⁺ | Molecular ion peak with characteristic bromine isotope pattern (¹⁹Br/⁸¹Br) |

| 307 | [M-Br]⁺ | Loss of bromine radical |

| 229 | [M-Br-C₆H₅]⁺ | Loss of bromine and a phenyl group |

| 152 | [C₁₂H₈]⁺ | Biphenylene radical cation |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through a sequential Suzuki-Miyaura cross-coupling reaction. A plausible and representative synthetic route is detailed below.

Representative Synthesis: Sequential Suzuki-Miyaura Coupling

This protocol describes a two-step, one-pot synthesis starting from 1,3-dibromo-5-iodobenzene. The higher reactivity of the iodo-substituent allows for a selective first coupling, followed by the coupling of the bromo-substituents.

Materials:

-

1,3-Dibromo-5-iodobenzene

-

Phenylboronic acid

-

4-Bromophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Step 1: First Suzuki-Miyaura Coupling. To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3-dibromo-5-iodobenzene (1.0 eq), phenylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add a degassed 2M aqueous solution of potassium carbonate (3.0 eq) and degassed toluene/ethanol (4:1 v/v) as the solvent.

-

Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Step 2: Second Suzuki-Miyaura Coupling. After completion of the first step, cool the reaction mixture to room temperature. Add 4-bromophenylboronic acid (1.1 eq) and additional tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and potassium carbonate (3.0 eq) to the flask.

-

Heat the mixture to 90 °C and stir for another 24 hours, monitoring the reaction progress.

-

Work-up and Purification. Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Visualization of Synthetic Workflow

The following diagram illustrates the sequential Suzuki-Miyaura coupling reaction for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

- 1. 116941-52-7 | this compound | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]

- 2. This compound | C24H17Br | CID 14022731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-5'-phenyl-1,1':3',1″-terphenyl 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound | 116941-52-7 | TCI EUROPE N.V. [tcichemicals.com]

- 5. sphinxsai.com [sphinxsai.com]

Unveiling the Solid-State Architecture of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a public domain crystal structure for 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl, including its Crystallographic Information File (CIF), is not available in open-access crystallographic databases. Consequently, this technical guide presents a standardized methodology and illustrative data for the crystal structure determination of a small organic molecule of this nature. The experimental protocols and data tables provided herein are representative of a typical single-crystal X-ray diffraction study and should be regarded as a template.

Introduction

The three-dimensional arrangement of atoms within a crystalline solid is fundamental to understanding its physicochemical properties, including solubility, melting point, and bioavailability. For active pharmaceutical ingredients and key organic intermediates, such as complex terphenyl derivatives, a precise knowledge of the crystal structure is paramount for rational drug design, polymorphism screening, and intellectual property protection. This guide outlines the essential experimental procedures and data analysis involved in determining the crystal structure of a compound like this compound.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the target compound, followed by X-ray diffraction data collection and structure solution and refinement.

Synthesis and Crystallization

A synthetic route for this compound would typically involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between appropriate boronic acids/esters or organostannanes and halogenated precursors.

Illustrative Synthesis: A plausible synthetic approach could involve the Suzuki coupling of 1,3-dibromo-5-phenylbenzene with a suitable phenylboronic acid derivative, followed by a subsequent coupling with 4-bromophenylboronic acid.

Crystallization Protocol: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

-

Solvent Selection: A screening of various organic solvents (e.g., dichloromethane, ethyl acetate, hexane, ethanol) and solvent mixtures is performed to identify conditions that yield high-quality single crystals.

-

Procedure:

-

Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture) with gentle heating.

-

Allow the solution to cool slowly to room temperature.

-

If no crystals form, allow the solvent to evaporate slowly over several days in a loosely capped vial.

-

Alternatively, place the vial containing the solution in a larger sealed container with a less polar anti-solvent (e.g., hexane) to facilitate vapor diffusion.

-

Harvest a well-formed, defect-free single crystal for X-ray analysis.

-

X-ray Data Collection and Processing

A selected single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

-

Instrumentation: Data is collected on a single-crystal X-ray diffractometer, such as a Bruker D8 VENTURE or Rigaku XtaLAB Synergy-S, equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å or Cu Kα radiation, λ = 1.54184 Å) and a sensitive detector (e.g., CMOS or CCD).

-

Data Collection:

-

The crystal is cooled to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and potential radiation damage.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

The collected data are processed using software such as CrysAlisPro or APEX4. This involves integration of the reflection intensities, correction for Lorentz and polarization effects, and an empirical absorption correction based on multi-scan data.

-

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

-

Structure Solution: The crystal structure is solved using direct methods or dual-space algorithms as implemented in software packages like SHELXT or SIR2014. This initial step provides a preliminary model of the atomic positions.

-

Structure Refinement: The structural model is refined by full-matrix least-squares on F² using programs such as SHELXL. Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

The crystallographic data and refinement details are summarized in standardized tables for clarity and comparison.

Table 1: Crystal Data and Structure Refinement for this compound (Illustrative Data)

| Parameter | Value |

| Empirical formula | C₂₄H₁₇Br |

| Formula weight | 385.30 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å α = 90° |

| b = 15.456(6) Å β = 98.765(10)° | |

| c = 12.345(5) Å γ = 90° | |

| Volume | 1900.1(13) ų |

| Z | 4 |

| Density (calculated) | 1.348 Mg/m³ |

| Absorption coefficient | 2.150 mm⁻¹ |

| F(000) | 784 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -12 ≤ h ≤ 12, -19 ≤ k ≤ 19, -15 ≤ l ≤ 15 |

| Reflections collected | 15890 |

| Independent reflections | 4350 [R(int) = 0.035] |

| Completeness to theta = 25.242° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.7456 and 0.6892 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 4350 / 0 / 226 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.125 |

| Largest diff. peak and hole | 0.54 and -0.48 e.Å⁻³ |

Visualization of Experimental Workflow

A clear workflow is essential for reproducible scientific investigation. The following diagram illustrates the logical progression from a synthesized compound to a fully characterized crystal structure.

Conclusion

The determination of the crystal structure of this compound would provide invaluable insight into its solid-state conformation and intermolecular interactions. While specific experimental data is not yet publicly available, the protocols and methodologies outlined in this guide represent the standard approach for such an investigation. A detailed crystallographic study would be a significant contribution to the structural chemistry of terphenyl derivatives and would be of considerable interest to researchers in materials science and drug development.

An In-Depth Technical Guide to 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl. The information is tailored for professionals in the fields of chemical research and drug development, with a focus on providing detailed, actionable data and methodologies.

Core Compound Properties

This compound is a substituted aromatic compound belonging to the terphenyl family. Its structure, characterized by a central benzene ring linked to two other phenyl rings and further substituted with a bromine atom and a phenyl group, makes it a valuable building block in organic synthesis.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₇Br | [1] |

| Molecular Weight | 385.3 g/mol | [1] |

| CAS Number | 116941-52-7 | |

| Appearance | White to off-white powder or crystals | |

| IUPAC Name | 1-(4-bromophenyl)-3,5-diphenylbenzene | [1] |

| Synonyms | 5'-(4-Bromophenyl)-1,1':3',1''-terphenyl, 4-Bromo-5'-phenyl-m-terphenyl | [2] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high yields and tolerance to a wide range of functional groups.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of this compound from 1,4-dibromobenzene and a suitable boronic acid derivative.

Materials:

-

1,4-Dibromobenzene

-

(3,5-diphenylphenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, combine 1,4-dibromobenzene (1.0 equivalent), (3,5-diphenylphenyl)boronic acid (1.1 equivalents), and potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add anhydrous tetrahydrofuran to the flask to dissolve the reactants.

-

Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove any dissolved oxygen.

-

Catalyst Addition: Under an inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (approximately 65-70 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water to the flask and transfer the contents to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Suzuki-Miyaura coupling reaction.

Caption: Workflow for the synthesis of this compound.

Potential Applications in Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, the terphenyl scaffold is a known pharmacophore present in various biologically active molecules. Terphenyl derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory agents and as inhibitors of protein-protein interactions.

The presence of a bromine atom on the phenyl ring of this compound provides a reactive site for further functionalization through various cross-coupling reactions. This allows for the generation of a library of derivatives that can be screened for specific biological activities. Researchers in drug discovery can utilize this compound as a starting material to synthesize novel compounds with potential therapeutic value. The lipophilic nature of the terphenyl backbone also suggests potential for interaction with hydrophobic pockets in biological targets. Further research is warranted to explore the pharmacological profile of this compound and its derivatives.

References

In-Depth Technical Guide: 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl

IUPAC Name: 1-(4-bromophenyl)-3,5-diphenylbenzene

This technical guide offers a comprehensive overview of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl, a significant chemical compound utilized as a building block in materials science and synthetic organic chemistry. This document is tailored for researchers, scientists, and professionals engaged in drug development and materials science.

Chemical and Physical Properties

This compound, systematically named 1-(4-bromophenyl)-3,5-diphenylbenzene, presents as a white to off-white solid crystalline powder. It belongs to the class of aromatic hydrocarbons known as m-terphenyls. A summary of its key physicochemical properties is presented below.

| Property | Value |

| IUPAC Name | 1-(4-bromophenyl)-3,5-diphenylbenzene[1] |

| Synonyms | 4-Bromo-5'-phenyl-m-terphenyl, 5'-(4-Bromophenyl)-1,1':3',1''-terphenyl, 5'-(4-Bromophenyl)-m-terphenyl[2] |

| CAS Number | 116941-52-7[1][2] |

| Molecular Formula | C24H17Br[1][2] |

| Molecular Weight | 385.30 g/mol [1] |

| Appearance | White to Almost white powder to crystal |

| Melting Point | 148.0 to 152.0 °C |

| Purity | >98.0% (GC) |

| Maximum Absorption Wavelength | 255 nm (in CH3CN) |

| InChI Key | SIAJAYFLPBYCOF-UHFFFAOYSA-N[1] |

Synthesis

The predominant synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is highly effective for the formation of C-C bonds, especially in the synthesis of biaryl and polyaryl structures.

General Synthetic Workflow

The synthesis of asymmetrically substituted terphenyls such as this compound can be accomplished through a sequential Suzuki-Miyaura cross-coupling approach. A generalized workflow for this synthesis is illustrated below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized experimental protocol for the synthesis of unsymmetrical terphenyls that can be adapted for this specific compound.

Materials:

-

1,3-dibromo-5-phenylbenzene

-

Phenylboronic acid

-

4-bromophenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., a biphasic mixture of toluene and water, or tetrahydrofuran and water)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

First Coupling Reaction:

-

A reaction flask is charged with 1,3-dibromo-5-phenylbenzene and a palladium catalyst, and the vessel is purged with an inert gas.

-

The organic solvent is added, followed by an aqueous solution of the base.

-

A solution of phenylboronic acid in the organic solvent is then added to the reaction mixture.

-

The mixture is heated to reflux and maintained at this temperature, with the reaction progress monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, it is cooled to ambient temperature.

-

-

Intermediate Work-up and Isolation:

-

The organic and aqueous phases are separated.

-

The aqueous phase is extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine and dried over an anhydrous drying agent like sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude intermediate, 3,5-dibromo-1,1'-biphenyl.

-

This intermediate is then purified using column chromatography.

-

-

Second Coupling Reaction:

-

The purified intermediate and the palladium catalyst are dissolved in the organic solvent in a reaction vessel under an inert atmosphere.

-

The aqueous base solution is added, followed by the addition of a solution of 4-bromophenylboronic acid.

-

The reaction mixture is heated to reflux and monitored until completion.

-

-

Final Product Work-up and Purification:

-

The work-up procedure is repeated as described for the intermediate.

-

The resulting crude product is purified by recrystallization or column chromatography to afford pure this compound.

-

Characterization

The structural integrity and purity of the synthesized product are typically confirmed through a suite of spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) is expected, corresponding to the hydrogen atoms on the three distinct phenyl rings. |

| ¹³C NMR | Multiple signals in the aromatic region (δ 120-150 ppm) will be observed, representing the unique carbon environments within the terphenyl framework. |

| Mass Spectrometry | The mass spectrum should exhibit a molecular ion peak consistent with the compound's molecular weight (385.30 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom. |

| Infrared (IR) Spectroscopy | The IR spectrum should display absorption bands indicative of C-H stretching and bending vibrations in the aromatic rings, along with C=C stretching of the phenyl groups. |

| Gas Chromatography (GC) | A single, major peak is expected, confirming a high purity level, typically greater than 98.0%. |

Applications

Due to its unique structure, this compound serves as a crucial intermediate in the synthesis of more elaborate organic molecules. The rigid and conjugated terphenyl core makes it a desirable component in the fabrication of:

-

Organic Semiconductors: The extended π-system of the terphenyl structure facilitates charge transport, rendering it suitable for applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

-

Liquid Crystals: The inherent rigidity and rod-like geometry of terphenyl derivatives are conducive to the formation of liquid crystalline phases.

-

Functional Polymers: This compound can be integrated into polymer backbones to bestow specific electronic or optical properties.

Biological Activity

While a variety of naturally occurring p-terphenyls have demonstrated diverse biological activities, including cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory properties, there is a lack of specific information in the current scientific literature regarding any biological activity or potential for drug development of this compound.[3][4] Its utility has been predominantly established in the realm of materials science.

Safety Information

For comprehensive safety and handling information, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. Standard safety protocols for handling this chemical include:

-

Operations should be conducted in a well-ventilated area or within a chemical fume hood.

-

Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a laboratory coat, must be worn.

-

Inhalation of dust and direct contact with skin and eyes should be avoided.

This guide provides a synopsis of the technical data available for this compound. For more exhaustive experimental details and characterization data, researchers should refer to the primary scientific literature.

References

- 1. This compound | C24H17Br | CID 14022731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Structural diversity and biological activity of natural <i>p</i>-terphenyls [mlst.ouc.edu.cn]

- 4. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Terphenyl Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential

Terphenyls, a class of aromatic hydrocarbons composed of a central benzene ring substituted with two phenyl groups, have emerged as a significant scaffold in medicinal chemistry and drug discovery.[1][2] Initially identified from natural sources such as fungi, these compounds have demonstrated a broad spectrum of biological activities, including cytotoxic, antimicrobial, antioxidant, and immunosuppressive properties.[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of terphenyl derivatives, with a focus on their potential as therapeutic agents, particularly in oncology.

Synthesis of Terphenyl Derivatives

The versatile synthesis of terphenyl derivatives is crucial for exploring their structure-activity relationships. The Suzuki-Miyaura cross-coupling reaction is a cornerstone in this field, enabling the efficient formation of carbon-carbon bonds between aryl halides and arylboronic acids.[2]

General Experimental Protocol for Suzuki-Miyaura Coupling

The following protocol outlines a general procedure for the synthesis of terphenyl derivatives via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl halide (e.g., 1,3-dibromobenzene)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF, and water mixtures)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add the aryl halide, arylboronic acid, and base.

-

De-gas the vessel by purging with an inert gas for 15-30 minutes.

-

Add the solvent and the palladium catalyst to the reaction mixture under an inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (usually 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired terphenyl derivative.

Biological Activity and Therapeutic Applications

Terphenyl derivatives have shown significant promise in various therapeutic areas, most notably in cancer treatment. Their mechanisms of action often involve the inhibition of key biological pathways that are critical for tumor growth and survival.

Inhibition of the PD-1/PD-L1 Immune Checkpoint Pathway

The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) is a major immune checkpoint that cancer cells exploit to evade the host's immune system. Small molecule inhibitors of this interaction can restore anti-tumor immunity. Several m-terphenyl derivatives have been identified as potent inhibitors of the PD-1/PD-L1 interaction.[4]

Quantitative Data on PD-1/PD-L1 Inhibition:

| Compound ID | Structure | IC₅₀ (nM) | Assay | Reference |

| Compound 7a | m-terphenyl derivative | 0.82 | HTRF | [4] |

| Compound 8g | m-terphenyl derivative | 2.07 | HTRF | [4] |

| BMS-1166 | Reference Compound | 3.89 | HTRF | [4] |

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This protocol is a generalized procedure for assessing the ability of terphenyl derivatives to inhibit the PD-1/PD-L1 interaction.

Materials:

-

Recombinant human PD-1 protein (e.g., with a His-tag)

-

Recombinant human PD-L1 protein (e.g., with an Fc-tag)

-

Europium cryptate-labeled anti-His-tag antibody (donor fluorophore)

-

d2-labeled anti-Fc-tag antibody (acceptor fluorophore)

-

Assay buffer

-

384-well low volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of the terphenyl derivatives in the assay buffer.

-

In a 384-well plate, add the terphenyl derivative solutions.

-

Add the recombinant human PD-1 and PD-L1 proteins to the wells.

-

Add the Eu³⁺-cryptate labeled anti-His-tag antibody and the d2-labeled anti-Fc-tag antibody.

-

Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light.

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

-

Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Signaling Pathway: PD-1/PD-L1 Inhibition and T-Cell Activation

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate DNA topology and are critical for DNA replication and transcription.[5] Certain p-terphenyl derivatives have been identified as potent inhibitors of topoisomerases I and IIα, leading to cell cycle arrest and apoptosis in cancer cells.[5]

Quantitative Data on Cytotoxicity of Terphenyl Derivatives:

| Compound ID | Cell Line | IC₅₀ (µM) | Mechanism | Reference |

| Compound 1 | MDA-MB-435 | < 1 | Topo I & IIα inhibitor | [5] |

| CHNQD-00824 | BT549 | 0.16 | DNA damage | [6] |

| CHNQD-00824 | U2OS | 0.28 | DNA damage | [6] |

| CHNQD-00824 | HCT8 | 0.35 | DNA damage | [6] |

| CHNQD-00824 | HCT116 | 0.45 | DNA damage | [6] |

| CHNQD-00824 | DU145 | 0.52 | DNA damage | [6] |

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

This protocol provides a general method for assessing the inhibitory activity of terphenyl derivatives against topoisomerase I.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I

-

10x Topoisomerase I reaction buffer

-

Terphenyl derivative compounds

-

Agarose gel

-

Ethidium bromide

-

Loading dye

Procedure:

-

Prepare reaction mixtures containing supercoiled plasmid DNA and 10x reaction buffer.

-

Add varying concentrations of the terphenyl derivative to the reaction mixtures.

-

Initiate the reaction by adding human Topoisomerase I.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding loading dye containing SDS.

-

Analyze the DNA topology by electrophoresis on an agarose gel containing ethidium bromide.

-

Visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Signaling Pathway: Topoisomerase II Mechanism of Action and Inhibition

Conclusion

Terphenyl derivatives represent a versatile and promising class of compounds for drug discovery, particularly in the field of oncology. Their amenability to chemical synthesis allows for extensive structural modifications to optimize their biological activity. The potent inhibition of key cancer-related targets such as the PD-1/PD-L1 immune checkpoint and topoisomerases highlights their therapeutic potential. Further research and development of terphenyl-based compounds are warranted to translate these promising preclinical findings into novel clinical therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. A Terphenyllin Derivative CHNQD-00824 from the Marine Compound Library Induced DNA Damage as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rupress.org [rupress.org]

- 6. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Experimental Insights into the Photophysics of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying the photophysical properties of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl. While experimental data for this specific molecule is limited in the current literature, this document outlines established methodologies for its synthesis, full photophysical characterization, and theoretical modeling based on studies of analogous terphenyl derivatives. This guide serves as a foundational resource for researchers investigating the unique photophysical characteristics of this compound for potential applications in materials science and drug development.

Introduction

Terphenyls and their derivatives are a class of aromatic hydrocarbons that have garnered significant interest due to their rigid structures and unique photophysical properties. The introduction of substituents, such as bromine atoms and additional phenyl groups, can significantly modulate their electronic and photophysical behavior. This compound, with its specific substitution pattern, presents an intriguing subject for photophysical investigation. The presence of the heavy bromine atom could influence intersystem crossing rates, potentially leading to interesting triplet state dynamics, while the extended π-conjugation from the phenyl substituents is expected to affect its absorption and emission characteristics. Understanding these properties is crucial for its potential application as a molecular probe, an organic light-emitting diode (OLED) component, or a photosensitizer in photodynamic therapy.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through a Suzuki cross-coupling reaction. A plausible synthetic route is outlined below.

Synthesis Protocol: Suzuki Cross-Coupling

A common method for the synthesis of this and similar terphenyl compounds is the Suzuki coupling reaction. One potential pathway involves the reaction of a dibrominated benzene derivative with an appropriate boronic acid in the presence of a palladium catalyst.

Reactants:

-

1,4-dibromobenzene

-

(5'-phenyl-[1,1':3',1''-terphenyl]-4-yl)boronic acid (This would be a custom synthesis itself, or a multi-step reaction could be designed starting from simpler precursors). A more practical approach would be a sequential coupling.

-

Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., a mixture of tetrahydrofuran and water)

Procedure:

-

To a solution of the boronic acid derivative in tetrahydrofuran, add an aqueous solution of potassium carbonate.

-

Add 1,4-dibromobenzene to the mixture.

-

Deoxygenate the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Physicochemical Data

Limited experimental data is publicly available for this compound. The following table summarizes the known properties.

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₇Br | PubChem[1] |

| Molecular Weight | 385.3 g/mol | PubChem[1] |

| CAS Number | 116941-52-7 | PubChem[1] |

| Melting Point | 148.0 - 152.0 °C | TCI Chemicals |

| UV Absorption Maximum | 255 nm (in Acetonitrile) | TCI Chemicals |

Proposed Experimental Photophysical Characterization

To fully elucidate the photophysical properties of this compound, a series of spectroscopic measurements are required. The following protocols are based on standard techniques used for similar aromatic compounds.

Steady-State Spectroscopy

3.1.1. UV-Visible Absorption Spectroscopy

-

Objective: To determine the electronic absorption spectrum and the molar extinction coefficient.

-

Methodology:

-

Prepare a series of solutions of this compound in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or dichloromethane) of known concentrations.

-

Record the absorption spectra of the solutions using a dual-beam UV-Visible spectrophotometer over a wavelength range of approximately 200-800 nm.

-

Use the solvent as a reference.

-

Determine the wavelength of maximum absorption (λ_max).

-

Calculate the molar extinction coefficient (ε) at λ_max using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

3.1.2. Fluorescence Spectroscopy

-

Objective: To determine the fluorescence emission spectrum, excitation spectrum, and Stokes shift.

-

Methodology:

-

Prepare a dilute solution of the compound in a suitable solvent to avoid inner-filter effects.

-

Record the emission spectrum by exciting the sample at its absorption maximum (λ_max).

-

Record the excitation spectrum by monitoring the emission at the wavelength of maximum fluorescence intensity.

-

The Stokes shift is calculated as the difference between the absorption maximum and the emission maximum.

-

Time-Resolved Fluorescence Spectroscopy

-

Objective: To determine the fluorescence lifetime (τ_f).

-

Methodology:

-

Use a time-correlated single-photon counting (TCSPC) system.

-

Excite the sample with a pulsed light source (e.g., a picosecond laser diode or a femtosecond laser with a pulse picker) at a wavelength corresponding to the absorption band.

-

Collect the fluorescence decay profile at the emission maximum.

-

Deconvolute the instrument response function (IRF) from the measured decay to obtain the true fluorescence decay.

-

Fit the decay curve to a single or multi-exponential function to determine the fluorescence lifetime(s).

-

Fluorescence Quantum Yield Measurement

-

Objective: To determine the efficiency of the fluorescence process (Φ_f).

-

Methodology:

-

Use a relative method with a well-characterized standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.546).

-

Prepare solutions of the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize reabsorption effects.

-

Measure the absorption and fluorescence spectra of both the sample and the standard.

-

Calculate the quantum yield using the following equation: Φ_f(sample) = Φ_f(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Theoretical Investigation of Photophysics

Computational chemistry provides a powerful tool to complement experimental findings and to gain deeper insight into the electronic structure and excited-state dynamics.

Computational Methodology

4.1.1. Ground State Geometry Optimization

-

Method: Density Functional Theory (DFT) is a suitable method for optimizing the ground state geometry. The B3LYP functional with a 6-31G(d) basis set is a common starting point.

-

Procedure:

-

Build the initial structure of this compound.

-

Perform a geometry optimization calculation to find the minimum energy conformation.

-

Confirm that the optimized structure corresponds to a true minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.

-

4.1.2. Excited State Calculations

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is widely used for calculating the energies and properties of electronic excited states. The same functional and basis set as the ground state optimization can be used for initial calculations. For more accurate results, especially for charge-transfer states, long-range corrected functionals like CAM-B3LYP or ωB97X-D may be more appropriate.

-

Procedure:

-

Using the optimized ground state geometry, perform a TD-DFT calculation to obtain the vertical excitation energies, oscillator strengths, and compositions of the lowest singlet and triplet excited states.

-

To simulate the emission spectrum, optimize the geometry of the first singlet excited state (S₁) using TD-DFT.

-

Calculate the vertical emission energy from the optimized S₁ geometry back to the ground state.

-

Visualizing the Workflow and Photophysical Processes

The following diagrams, generated using the DOT language, illustrate the experimental and theoretical workflows for studying the photophysics of this compound.

Caption: Experimental workflow for the synthesis and photophysical characterization.

Caption: Jablonski diagram illustrating the key photophysical processes.

Conclusion

This technical guide has outlined a comprehensive approach for the theoretical and experimental investigation of the photophysics of this compound. While specific experimental data remains scarce, the provided protocols for synthesis, spectroscopic characterization, and computational modeling offer a clear roadmap for future research. The insights gained from such studies will be invaluable for understanding the structure-property relationships in this class of molecules and for exploring their potential in various scientific and technological fields. The combination of experimental measurements and theoretical calculations will provide a robust understanding of the excited-state behavior of this promising compound.

References

An In-depth Technical Guide to the Solubility of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the organic compound 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information inferred from related compounds and general principles of organic chemistry. It also outlines a general experimental protocol for determining the solubility of this compound in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals working with this compound in fields such as organic electronics, materials science, and drug development.

Introduction to this compound

This compound is a complex aromatic hydrocarbon with the chemical formula C₂₄H₁₇Br. Its structure consists of a central benzene ring substituted with two phenyl groups and a bromophenyl group. The presence of multiple aromatic rings suggests a largely nonpolar and hydrophobic character, which dictates its solubility behavior. This compound and its derivatives are of interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices.

Chemical Structure:

Caption: 2D chemical structure of this compound.

Solubility Profile

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, based on its chemical structure and information available for structurally similar compounds, a qualitative assessment of its solubility can be made.

General Solubility Characteristics:

-

Polar Solvents (e.g., Water, Ethanol, Methanol): Expected to be virtually insoluble due to its large, nonpolar aromatic structure.

-

Nonpolar Aromatic Solvents (e.g., Toluene, Benzene, Xylene): Likely to exhibit its highest solubility in these solvents due to the "like dissolves like" principle. The pi-pi stacking interactions between the aromatic rings of the solute and the solvent molecules would facilitate dissolution.

-

Chlorinated Solvents (e.g., Chloroform, Dichloromethane): Expected to be soluble. In the synthesis of a related terphenyl compound, chloroform was used to wash away soluble starting materials and by-products, implying that the final, larger aromatic product had lower solubility in it. This suggests that while there is some solubility, it may be limited, particularly for larger, more crystalline structures.

-

Ethers (e.g., Tetrahydrofuran (THF), Diethyl Ether): Likely to be soluble, especially with heating. For instance, a related brominated terphenyl derivative was purified by re-precipitation from refluxing tetrahydrofuran, indicating significant solubility at elevated temperatures.

-

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Solubility in these solvents is expected to be moderate. While these solvents are polar, their ability to dissolve large nonpolar compounds can be significant.

Data Presentation:

As no quantitative data could be located, a table summarizing the expected qualitative solubility is provided below.

| Organic Solvent | Chemical Formula | Solvent Type | Expected Qualitative Solubility |

| Toluene | C₇H₈ | Nonpolar Aromatic | High |

| Chloroform | CHCl₃ | Chlorinated | Moderate |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | Moderate to High (increases with temperature) |

| Acetone | C₃H₆O | Ketone | Low to Moderate |

| Methanol | CH₃OH | Polar Protic | Very Low / Insoluble |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and commonly used technique.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Calibration Curve: Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analysis: Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine its concentration.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL, g/L, or mol/L.

Caption: Experimental workflow for solubility determination.

Logical Relationships in Solubility

The solubility of a compound like this compound is governed by several interrelated physicochemical properties.

Caption: Factors influencing the solubility of an organic compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in current scientific literature, a qualitative understanding of its behavior in various organic solvents can be established based on its molecular structure. It is predicted to be most soluble in nonpolar aromatic solvents and less soluble in polar solvents. For precise quantitative measurements, a rigorous experimental protocol, such as the isothermal shake-flask method, is recommended. This guide provides the foundational knowledge and a practical framework for researchers and professionals to effectively work with this compound. Further experimental investigation is necessary to populate a comprehensive and quantitative solubility profile for this promising material.

Methodological & Application

Application Notes and Protocols: 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl in the fabrication of Organic Light-Emitting Diodes (OLEDs). While direct performance data for this specific compound in published literature is limited, its structural similarity to other terphenyl derivatives used in high-performance OLEDs suggests its utility as a host material in the emissive layer or as a component in charge transport layers. This document outlines the potential applications, relevant experimental protocols, and the logical framework for its integration into OLED devices.

Introduction to this compound

This compound is a small molecule organic semiconductor belonging to the terphenyl family. Its chemical structure, characterized by a central benzene ring connected to two other phenyl rings and a bromo-substituted phenyl group, provides a rigid and stable molecular framework. Such terphenyl-based molecules are known for their wide bandgap and high triplet energy levels, making them suitable candidates for host materials in phosphorescent OLEDs (PhOLEDs), particularly for blue emission. The presence of the bromo-substituent can be leveraged for further chemical modification through cross-coupling reactions to fine-tune the material's electronic properties or to synthesize more complex derivatives.

Potential Applications in OLEDs

Based on the properties of analogous terphenyl compounds, this compound is a promising candidate for the following roles within an OLED device architecture:

-

Host Material in the Emissive Layer (EML): Its likely high triplet energy would enable efficient energy transfer to phosphorescent dopants (emitters), preventing energy back-transfer and quenching, which is crucial for achieving high quantum efficiency.

-

Electron Blocking/Hole Transporting Layer (EBL/HTL): The electronic properties of terphenyls often favor hole transport and can create a barrier for electron leakage from the emissive layer, thereby enhancing recombination efficiency within the EML.

Quantitative Data Summary

As of the latest literature review, specific quantitative performance data for an OLED device explicitly incorporating this compound has not been prominently reported. However, for the purpose of illustrating its potential, the following table presents hypothetical performance metrics based on devices utilizing similar terphenyl-based host materials for a blue phosphorescent emitter. These values should be considered as target performance indicators for initial experiments.

| Parameter | Symbol | Target Value | Unit |

| Maximum External Quantum Efficiency | EQEmax | > 15 | % |

| Luminous Efficacy | LE | > 30 | cd/A |

| Power Efficacy | PE | > 20 | lm/W |

| Commission Internationale de l'Éclairage (CIE) Coordinates | (x, y) | (0.14, 0.25) | - |

| Turn-on Voltage | Von | < 4.0 | V |

| Operational Lifetime (at 1000 cd/m²) | LT50 | > 100 | hours |

Experimental Protocols

The following are detailed protocols for the fabrication and characterization of a prototype OLED device using this compound as a host material in the emissive layer.

OLED Fabrication via Thermal Evaporation

This protocol describes the fabrication of a multi-layer OLED device on a pre-patterned Indium Tin Oxide (ITO) coated glass substrate.

Materials and Equipment:

-

Pre-patterned ITO-coated glass substrates (e.g., 20 Ω/sq)

-

This compound (as host)

-

Phosphorescent blue emitter (dopant), e.g., FIrpic (bis(4,6-difluorophenylpyridinato-N,C2')picolinate)

-

Hole Injection Layer (HIL) material, e.g., HAT-CN (1,4,5,8,9,11-hexaazatriphenylene hexacarbonitrile)

-

Hole Transport Layer (HTL) material, e.g., TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane)

-

Electron Transport Layer (ETL) material, e.g., TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene)

-

Electron Injection Layer (EIL) material, e.g., LiF (Lithium Fluoride)

-

Cathode material, e.g., Aluminum (Al)

-

High-vacuum thermal evaporation system (< 10-6 Torr)

-

Substrate cleaning solutions (Deionized water, acetone, isopropanol)

-

UV-Ozone cleaner

Protocol:

-

Substrate Cleaning:

-

Ultrasonically clean the ITO substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a nitrogen gun.

-

Treat the substrates with UV-Ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.

-

-

Layer Deposition:

-

Transfer the cleaned substrates to the high-vacuum thermal evaporation chamber.

-

Deposit the organic and inorganic layers sequentially without breaking the vacuum. The deposition rates and thicknesses should be precisely controlled using quartz crystal microbalances.

-

HIL: Deposit HAT-CN to a thickness of 10 nm at a rate of 0.1 Å/s.

-

HTL: Deposit TAPC to a thickness of 40 nm at a rate of 1.0 Å/s.

-

EML: Co-evaporate this compound (host) and the blue phosphorescent dopant (e.g., FIrpic) at a specific doping concentration (e.g., 10 wt%). The total thickness of the EML should be around 20 nm. Maintain a deposition rate of ~1.0 Å/s for the host and adjust the dopant rate to achieve the desired concentration.

-

ETL: Deposit TPBi to a thickness of 30 nm at a rate of 1.0 Å/s.

-

EIL: Deposit LiF to a thickness of 1 nm at a rate of 0.1 Å/s.

-

Cathode: Deposit Aluminum (Al) to a thickness of 100 nm at a rate of 2-3 Å/s through a shadow mask to define the active area of the device.

-

-

-

Encapsulation:

-

After deposition, transfer the devices to a nitrogen-filled glovebox without exposure to air and moisture.

-

Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation.

-

Device Characterization

Equipment:

-

Source measure unit (SMU)

-

Spectroradiometer

-

Photodiode with an integrated amplifier

Protocol:

-

Current Density-Voltage-Luminance (J-V-L) Characteristics:

-

Connect the device to the SMU.

-

Apply a forward bias voltage and sweep it from 0 V to a higher voltage (e.g., 10 V) in defined steps.

-

Simultaneously measure the current flowing through the device and the luminance using the photodiode and spectroradiometer.

-

Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V) curves.

-

-

Electroluminescence (EL) Spectrum and CIE Coordinates:

-

At a constant driving voltage or current, measure the EL spectrum of the device using the spectroradiometer.

-

From the spectrum, calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y).

-

-

Efficiency Measurements:

-

Calculate the external quantum efficiency (EQE), luminous efficacy (cd/A), and power efficacy (lm/W) from the J-V-L data and the EL spectrum.

-

-

Lifetime Measurement:

-

Drive the device at a constant initial luminance (e.g., 1000 cd/m²).

-

Monitor the luminance over time.

-

The operational lifetime (LT50) is defined as the time it takes for the luminance to decrease to 50% of its initial value.

-

Visualizations

The following diagrams illustrate the key workflows and relationships in the application of this compound in OLEDs.

Caption: Workflow for OLED fabrication using this compound.

Caption: Energy level diagram of a hypothetical OLED device.

Conclusion

This compound represents a promising material for the development of high-efficiency OLEDs, particularly as a host in the emissive layer. The provided protocols offer a solid foundation for researchers to begin investigating its properties and performance within an OLED device. Further research and empirical data are necessary to fully elucidate its potential and optimize device architectures for maximum performance. The synthesis of derivatives using the bromo-functionality is also a key area for future exploration to develop next-generation OLED materials.

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for conducting Suzuki coupling reactions with 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl. This substrate is a sterically hindered and complex polyaromatic bromide, and its successful coupling is crucial for the synthesis of advanced organic materials and potential pharmaceutical compounds.

Application Notes

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1][2][3] For a complex substrate like this compound, this reaction opens avenues for the synthesis of highly functionalized and extended π-conjugated systems.

Key Applications:

-

Advanced Materials Science: The terphenyl core structure is a common motif in organic light-emitting diodes (OLEDs), liquid crystals, and other functional organic materials. Suzuki coupling allows for the introduction of various aryl or heteroaryl groups, enabling the fine-tuning of photophysical and electronic properties.

-

Drug Discovery and Development: Many biologically active molecules contain biaryl or polyaryl scaffolds.[2] The Suzuki coupling of this compound with diverse boronic acids can generate libraries of novel compounds for screening as potential therapeutic agents. For instance, the resulting complex aromatic structures can be evaluated as antagonists for receptors like the human CC chemokine receptor 8 (CCR8).[4]

-

Organic Electronics: The synthesis of tailored organic semiconductors often relies on the precise construction of large aromatic molecules. The Suzuki coupling provides a reliable method to extend the conjugation of the terphenyl system, which is essential for charge transport properties.

Challenges and Considerations:

-

Steric Hindrance: The bulky nature of the 5'-phenyl-1,1':3',1''-terphenyl group can pose a significant steric challenge to the oxidative addition step in the catalytic cycle. Careful selection of a bulky and electron-rich phosphine ligand for the palladium catalyst is often necessary to overcome this hurdle.[5]

-

Catalyst Selection: A variety of palladium catalysts can be employed for Suzuki couplings.[5] For complex substrates, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or catalysts with specialized phosphine ligands are often preferred to ensure high yields and reaction efficiency.[5]

-

Reaction Optimization: The choice of base, solvent, and temperature can significantly impact the reaction outcome.[6] Screening different conditions is often necessary to identify the optimal parameters for a specific coupling partner. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e..g., K₃PO₄), while common solvents include ethereal solvents like dimethoxyethane (DME) or dioxane, often in the presence of water.[7][8]

Experimental Protocols